Fructo-oligosaccharide DP9/GF8
CAS No.:
Cat. No.: VC16682580
Molecular Formula: C54H92O46
Molecular Weight: 1477.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C54H92O46 |
---|---|
Molecular Weight | 1477.3 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C54H92O46/c55-1-18-27(65)36(74)37(75)46(91-18)100-54(45(83)35(73)26(9-63)99-54)17-90-53(44(82)34(72)25(8-62)98-53)16-89-52(43(81)33(71)24(7-61)97-52)15-88-51(42(80)32(70)23(6-60)96-51)14-87-50(41(79)31(69)22(5-59)95-50)13-86-49(40(78)30(68)21(4-58)94-49)12-85-48(39(77)29(67)20(3-57)93-48)11-84-47(10-64)38(76)28(66)19(2-56)92-47/h18-46,55-83H,1-17H2/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m1/s1 |
Standard InChI Key | DBAJKYHMJYXYGC-FJMWWSHDSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)CO)O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fructo-oligosaccharide DP9/GF8 belongs to the fructooligosaccharide family, distinguished by its degree of polymerization (DP=9). Its structure comprises a glucose moiety at the reducing end followed by eight fructose residues connected through β(2→1) linkages . This configuration confers resistance to enzymatic hydrolysis in the human upper gastrointestinal tract, enabling its function as a dietary fiber.
Table 1: Key Chemical Properties of Fructo-oligosaccharide DP9/GF8
Property | Value |
---|---|
CAS Number | 143625-74-5 |
Molecular Formula | |
Molecular Weight | 1477.28 g/mol |
Solubility in Water | 83.33 mg/mL (56.41 mM) |
Storage Conditions | -20°C (stable for 1 month) |
The compound’s solubility in water (83.33 mg/mL) necessitates ultrasonic treatment for complete dissolution, while its stability is maximized at -20°C, with degradation risks upon repeated freeze-thaw cycles .
Synthesis and Production Methodologies
Enzymatic Synthesis
Enzymatic synthesis remains the predominant method for producing DP9/GF8, leveraging β-fructofuranosidases or fructosyltransferases to catalyze the transglycosylation of sucrose or inulin. Martins et al. (2019) highlight that submerged fermentation with Aspergillus niger-derived enzymes yields DP9/GF8 with high specificity under optimized pH (5.5–6.0) and temperature (50–60°C) conditions . Solid-state fermentation, though less common, offers advantages in cost-effectiveness for large-scale production.
Table 2: Comparison of Synthesis Methods
Parameter | Enzymatic Synthesis | Chemical Hydrolysis |
---|---|---|
Yield | High (70–80%) | Moderate (50–60%) |
Purity | >90% | 70–85% |
Scalability | Suitable for industrial scale | Limited by purification costs |
Environmental Impact | Low (biocatalysts) | High (acid waste) |
Biological Mechanisms and Health Implications
Prebiotic Activity
DP9/GF8 resists digestion in the small intestine and reaches the colon intact, where it is fermented by commensal Bifidobacteria and Lactobacilli. This fermentation produces short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which lower colonic pH, inhibit pathogenic bacteria, and enhance mineral absorption.
Immunomodulatory Effects
SCFAs derived from DP9/GF8 metabolism bind to G-protein-coupled receptors (GPR43/GPR41) on immune cells, modulating cytokine production and reducing systemic inflammation. Animal studies suggest potential applications in managing inflammatory bowel disease (IBD) and metabolic syndrome.
Applications in Research and Industry
Nutritional Studies
DP9/GF8 is employed in dietary interventions to assess its impact on gut microbiota composition. A 2024 trial demonstrated that daily supplementation with 5 g DP9/GF8 increased Bifidobacterium abundance by 40% in human volunteers, correlating with improved lipid profiles.
Pharmaceutical Development
Its role as a drug delivery adjuvant is under exploration, with studies highlighting its ability to enhance the solubility and stability of hydrophobic bioactive compounds .
Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
---|---|---|
1 | 0.68 | 0.068 |
5 | 3.38 | 0.34 |
10 | 6.77 | 0.68 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume